5-Amino-3-methyl-1-vinyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-3-methyl-1-vinyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1-vinyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, multicomponent reaction. A common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide in water at room temperature . The reaction yields the desired pyrazole derivative in high yields (86-96%).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents used in the reaction are often chosen for their recyclability and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-1-vinyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-3-methyl-1-vinyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-1-vinyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as p38MAPK and other kinases, which play crucial roles in various cellular processes . The interaction with these targets can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with similar biological activities.
5-Amino-1-methylpyrazole-4-carboxylate: A compound with comparable chemical properties and applications.
Uniqueness
5-Amino-3-methyl-1-vinyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
194543-37-8 |
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Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5-amino-1-ethenyl-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-3-11-7(9)6(4-8)5(2)10-11/h3H,1,9H2,2H3 |
InChI Key |
WSBITNIRAYQLHJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C#N)N)C=C |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C=C |
Synonyms |
1H-Pyrazole-4-carbonitrile,5-amino-1-ethenyl-3-methyl-(9CI) |
Origin of Product |
United States |
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